molecular formula C20H21NO3 B14196378 Carbamic acid, [1-(4-acetylphenyl)-3-butenyl]-, phenylmethyl ester CAS No. 852288-72-3

Carbamic acid, [1-(4-acetylphenyl)-3-butenyl]-, phenylmethyl ester

Cat. No.: B14196378
CAS No.: 852288-72-3
M. Wt: 323.4 g/mol
InChI Key: QDZKSHJKZZIMHT-UHFFFAOYSA-N
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Description

Carbamic acid, [1-(4-acetylphenyl)-3-butenyl]-, phenylmethyl ester is a complex organic compound with a unique structure that combines elements of carbamic acid and phenylmethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [1-(4-acetylphenyl)-3-butenyl]-, phenylmethyl ester typically involves the reaction of carbamic acid derivatives with phenylmethyl esters. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained. Common solvents used in the synthesis include dimethyl sulfoxide (DMSO) and supercritical carbon dioxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, which is essential for its applications in various industries.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [1-(4-acetylphenyl)-3-butenyl]-, phenylmethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product but often involve specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Carbamic acid, [1-(4-acetylphenyl)-3-butenyl]-, phenylmethyl ester has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of carbamic acid, [1-(4-acetylphenyl)-3-butenyl]-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to carbamic acid, [1-(4-acetylphenyl)-3-butenyl]-, phenylmethyl ester include other carbamic acid derivatives and phenylmethyl esters, such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines elements of both carbamic acid and phenylmethyl ester. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

852288-72-3

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

benzyl N-[1-(4-acetylphenyl)but-3-enyl]carbamate

InChI

InChI=1S/C20H21NO3/c1-3-7-19(18-12-10-17(11-13-18)15(2)22)21-20(23)24-14-16-8-5-4-6-9-16/h3-6,8-13,19H,1,7,14H2,2H3,(H,21,23)

InChI Key

QDZKSHJKZZIMHT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(CC=C)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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